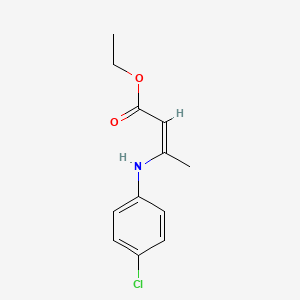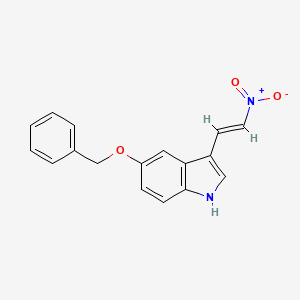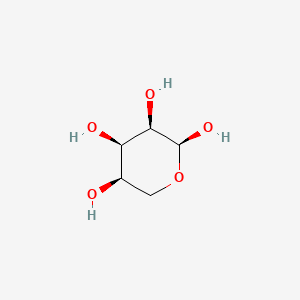
trans-Propenyl propyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propenyl propyl disulfide is an organic disulfide.
1-Propenyl propyl disulfide is a natural product found in Allium cepa and Allium fistulosum with data available.
Applications De Recherche Scientifique
Pest Control and Insect Toxicity
The compound di-n-propyl disulfide, which is closely related to trans-Propenyl propyl disulfide, has been found to exhibit significant toxic, fumigant, and feeding deterrent effects on stored grain pests such as Tribolium castaneum and Sitophilus oryzae. This indicates potential for its use in pest control in agricultural settings (Koul, 2004).
Chemical Transformations and Synthesis
In a study related to onion oil chemistry, heating bis(1-propenyl) disulfide, which is structurally similar to this compound, resulted in the formation of various compounds, indicating its potential utility in synthetic organic chemistry (Block & Shu, 1990).
Self-Healing Materials
Aromatic disulfide metathesis, a process involving compounds like this compound, has been explored for creating self-healing poly(urea–urethane) elastomers. These materials show promise in developing advanced materials with self-repairing capabilities (Rekondo et al., 2014).
Protein Structure and Stability
Disulfide bonds are crucial in the study of protein folding, structure, and stability. Research has shown that disulfide bond manipulation can significantly impact protein behavior, which is relevant in the context of proteins and peptides containing disulfide bonds like this compound (Wedemeyer et al., 2000).
Biotechnological Applications
In biotechnology, disulfide engineering, which could involve compounds like this compound, is used to enhance protein stability, modify functional characteristics, and assist in studying protein dynamics (Craig & Dombkowski, 2013).
Propriétés
| 5905-46-4 | |
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
1-[[(Z)-prop-1-enyl]disulfanyl]propane |
InChI |
InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
Clé InChI |
AAPBYIVJOWCMGH-HYXAFXHYSA-N |
SMILES isomérique |
CCCSS/C=C\C |
SMILES |
CCCSSC=CC |
SMILES canonique |
CCCSSC=CC |
Point d'ébullition |
78.00 to 80.00 °C. @ 13.00 mm Hg |
Densité |
0.972-0.978 |
| 23838-20-2 5905-46-4 |
|
Description physique |
colourless liquid with odour of cooked onions |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


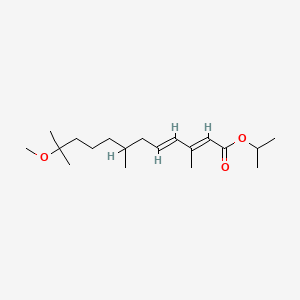

![[1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(2,4-dinitrophenyl)-3,3'-dimethoxy-](/img/structure/B1624037.png)
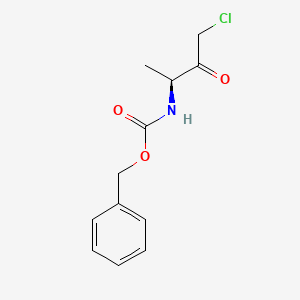
![8-[(E)-[3-[(E)-(2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium-8-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-2,4-diphenyl-6,7-dihydro-5H-chromene;perchlorate](/img/structure/B1624040.png)
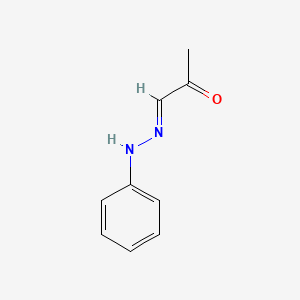
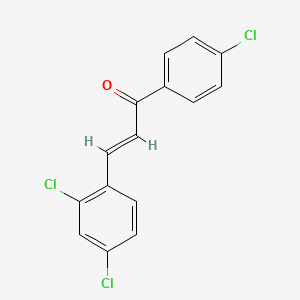

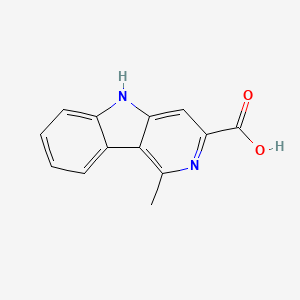

![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)
